molecular formula C7H4FNO3 B15248850 2-Fluoro-4-formylnicotinicacid

2-Fluoro-4-formylnicotinicacid

Cat. No.: B15248850
M. Wt: 169.11 g/mol
InChI Key: DBTYZSDMNLPRNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formylnicotinic acid typically involves the introduction of a fluorine atom into the nicotinic acid structure. One common method is the direct fluorination of nicotinic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination .

Industrial Production Methods

Industrial production of 2-Fluoro-4-formylnicotinic acid may involve multi-step synthesis processes, starting from readily available raw materials. The process includes steps such as halogenation, formylation, and purification to obtain the final product with high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-formylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-formylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The formyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-carboxynicotinic acid
  • 2-Fluoro-4-hydroxymethylnicotinic acid
  • 4-Trifluoromethyl nicotinic acid

Uniqueness

2-Fluoro-4-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical and biological properties. The fluorine atom enhances stability and bioavailability, while the formyl group provides additional reactivity and potential for further functionalization .

Properties

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

IUPAC Name

2-fluoro-4-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H4FNO3/c8-6-5(7(11)12)4(3-10)1-2-9-6/h1-3H,(H,11,12)

InChI Key

DBTYZSDMNLPRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)C(=O)O)F

Origin of Product

United States

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